Phenylmercuric hydroxide

Description

Historical Context of Organomercurial Chemistry Studies

The study of organomercurial chemistry dates back to 1851, when Sir Edward Franklin first synthesized organomercury compounds. epa.gov These compounds, characterized by a covalent bond between a mercury atom and a carbon atom, quickly garnered attention for their unique chemical properties. electronicsandbooks.com Early research into organomercurials was driven by their potential applications in various fields, including medicine and agriculture. haz-map.compfaltzandbauer.com For instance, some organomercurial compounds were investigated for their antiseptic and fungicidal properties. haz-map.compfaltzandbauer.com The development of organomercurials was also spurred by the desire to find less toxic alternatives to inorganic mercury compounds. pfaltzandbauer.com

Evolution of Research Perspectives on Phenylmercuric Hydroxide (B78521)

Initially, research on phenylmercuric hydroxide and other organomercurials was focused on their synthesis and practical applications. haz-map.compfaltzandbauer.com However, as the understanding of the toxicological and environmental impact of mercury grew, research perspectives shifted. electronicsandbooks.com Scientists began to investigate the mechanisms of action of these compounds, their fate in the environment, and their interactions with biological systems. epa.govsemanticscholar.org this compound, in particular, became a subject of study for its use as a reagent in organic synthesis and for its effects on enzymatic processes. miljodirektoratet.nogoogle.compsu.edu More recent research has utilized this compound as a model compound to study the photochemical degradation of organomercurials in aquatic systems. epa.gov

Classification within Organomercurial Compounds

Organomercurial compounds are broadly classified based on the organic group attached to the mercury atom. The primary categories include alkyl, aryl, and alkoxyalkyl mercurials. pfaltzandbauer.com this compound falls under the category of aryl mercurials, as it contains a phenyl group directly bonded to the mercury atom. phexcom.com Aryl mercury compounds are generally considered to be less toxic than alkyl mercury compounds. phexcom.com The general formula for many organomercurials is RHgX, where 'R' represents an organic group (like an aryl or alkyl group) and 'X' is an anionic group. pfaltzandbauer.com

Significance of this compound as a Research Subject

This compound holds significance in academic research for several reasons. It serves as a valuable reagent in specific chemical reactions, such as the hydration of non-conjugated terminal alkynes. miljodirektoratet.no Its ability to interact with and inhibit enzymes has made it a useful tool in biochemical studies to probe enzyme structure and function. semanticscholar.orgpsu.eduresearchgate.net Furthermore, its well-defined chemical structure and reactivity have made it an important subject for fundamental studies in organometallic chemistry, including investigations into reaction kinetics and photochemistry. epa.govacs.org

Detailed Research Findings

Research into this compound has yielded specific data regarding its physical properties and chemical reactivity.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆HgO |

| Molecular Weight | 294.70 g/mol |

| Appearance | Fine white to cream crystalline solid nih.govnoaa.gov |

| Vapor Pressure | 0.0000832 mmHg |

| Photodecomposition Quantum Yield | 0.24 (pH independent) epa.gov |

| pKa | 3.3 phexcom.com |

This table is interactive. You can sort the data by clicking on the column headers.

Synthesis and Reaction Yields

This compound has been utilized in the synthesis of other organomercury compounds. For instance, in a disproportionation reaction to form diphenylmercury (B1670734), using this compound as the starting material resulted in a yield of approximately 95%. google.com It is also used in the synthesis of phenylmercury (B1218190) derivatives of various organic compounds, with reported yields ranging from 60-80%. electronicsandbooks.com

Enzyme Inhibition Studies

This compound has been shown to be a potent inhibitor of various enzymes. For example, it has been demonstrated to inhibit glycolysis by reacting with sulfhydryl groups on enzymes. psu.edu Studies have also investigated its inhibitory effects on catalase and the succinic dehydrogenase system. semanticscholar.orgresearchgate.net

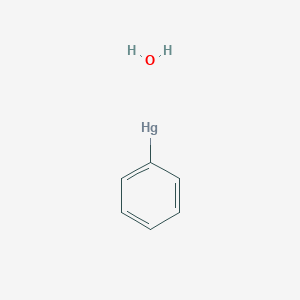

Structure

2D Structure

Properties

IUPAC Name |

phenylmercury;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.Hg.H2O/c1-2-4-6-5-3-1;;/h1-5H;;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYUMXXVCSLXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7HgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059213 | |

| Record name | Phenylmercuric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylmercuric hydroxide appears as a fine white to cream crystalline solid. Toxic by ingestion, inhalation or skin absorption. Denser than water., White to cream-colored solid; [Hawley] Sparingly soluble in water; [Ullmann] | |

| Record name | PHENYLMERCURIC HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylmercuric hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000832 [mmHg] | |

| Record name | Phenylmercuric hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-57-2 | |

| Record name | PHENYLMERCURIC HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylmercuric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyphenylmercury | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, hydroxyphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylmercuric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylmercury hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Phenylmercuric Hydroxide

Direct Synthesis Approaches

The direct synthesis of phenylmercuric hydroxide (B78521) is most commonly achieved through the hydrolysis of other phenylmercuric salts. This approach relies on the availability of stable and well-characterized precursors.

The principal pathway to phenylmercuric hydroxide involves a two-step process. The first step is the mercuration of an aromatic ring, followed by the conversion of the resulting organomercury salt to the hydroxide.

Precursor Synthesis (Phenylmercuric Acetate): The most common precursor is phenylmercuric acetate (B1210297). It is prepared via the direct mercuration of benzene (B151609) with mercury(II) acetate. thieme-connect.de This electrophilic substitution reaction can produce the precursor in high yields. thieme-connect.de

Hydrolysis to this compound: this compound is then prepared by the reaction of phenylmercuric acetate with a hot, dilute solution of sodium hydroxide. softbeam.net This double decomposition reaction precipitates the less soluble hydroxide.

An alternative pathway involves the reaction of other phenylmercuric halides, such as phenylmercuric chloride, with silver oxide in the presence of water to yield the hydroxide. rsc.org The existence of this compound as a discrete chemical compound, distinct from its anhydrous form, phenylmercuric oxide ((PhHg)₂O), has been confirmed through thermogravimetric analysis and infrared spectroscopy. researchgate.netresearchgate.net

Optimizing the synthesis of this compound involves careful control of reaction parameters for both the precursor formation and the final hydrolysis step. While specific optimization data for this compound is sparse, principles can be drawn from the synthesis of related organomercurial compounds.

Key optimization factors include:

Stoichiometry: The molar ratio of reactants is crucial. For instance, in the synthesis of the related phenyl(trichloromethyl)mercury, adjusting the reactant ratio from 1:1 to 1.25:1 significantly increased the product yield from a 39–45% range to 61%. orgsyn.org

Reaction Conditions: Temperature and reaction time must be controlled. The preparation from phenylmercuric acetate specifies using a hot dilute sodium hydroxide solution, indicating temperature is a key parameter for driving the reaction to completion. softbeam.net

Purification: Maximizing purity involves removing unreacted starting materials and byproducts. Techniques such as recrystallization from appropriate solvents and vacuum drying are standard procedures to obtain a pure product. softbeam.netorgsyn.org For example, the related compound o-(chloromercuri)phenol (B74995) is purified by recrystallization from hot water. softbeam.net The purity of the final product can be verified using analytical techniques like quantitative X-ray fluorescence to confirm the elemental composition. orgsyn.org

The following table, based on findings for related syntheses, illustrates how reaction parameters can influence outcomes.

| Product | Reactants | Molar Ratio (Reagent:Substrate) | Solvent | Yield |

| Phenylmercury (B1218190) Acetate | Benzene, Mercury(II) Acetate | N/A | N/A | Up to ~90% thieme-connect.de |

| Phenyl(trichloromethyl)mercury | Phenylmercuric Chloride, Sodium Trichloroacetate | 1:1 | Dimethoxyethane | 39-45% orgsyn.org |

| Phenyl(trichloromethyl)mercury | Phenylmercuric Chloride, Sodium Trichloroacetate | 1.25:1 | Dimethoxyethane | 61% orgsyn.org |

| Phenyl(trichloromethyl)mercury | Phenylmercuric Chloride, Potassium t-butoxide, Chloroform | N/A | Benzene | 75% |

This table is illustrative of yield optimization in organomercurial synthesis.

Derivatization and Functionalization Strategies

This compound serves as a versatile reagent and starting material for the synthesis of other organomercury compounds and for incorporation into larger molecular frameworks.

The synthesis of this compound analogs, where the phenyl ring is substituted with various functional groups, has been a valuable tool for investigating electronic effects and reaction mechanisms.

A notable example is the synthesis of isomeric (trifluoromethyl)phenylmercuric hydroxides. rsc.org These analogs were prepared to study how the strong electron-withdrawing trifluoromethyl group (-CF₃) at different positions on the phenyl ring influences the properties of the mercury center. rsc.org Potentiometric studies of these analogs revealed that the inductive effect of the -CF₃ group decreases the electron density at the mercury atom, which is reflected in their ionization constants compared to the unsubstituted this compound. rsc.org

This compound also undergoes derivatization reactions with various classes of compounds:

N-Acids and Sulfamides: It reacts with cyclic N-acids and sulfamides to form C₆H₅Hg derivatives. researchgate.net

Thioamides: Its reaction with compounds containing a thioamide group has been studied, leading to the formation of S-derivatives. researchgate.netresearchgate.net

Alkynes: It serves as a highly selective reagent for the hydration of nonconjugated terminal alkynes, proceeding through the formation of stable σ-bonded mercury acetylide intermediates. researchgate.netacs.orgacs.org

| Analog/Derivative Type | Purpose/Reaction | Reference |

| (Trifluoromethyl)phenylmercuric hydroxides | Investigating electronic effects on the Hg atom | rsc.org |

| Phenylmercuric derivatives of N-acids | Derivatization | researchgate.net |

| S-derivatives from thioamides | Derivatization | researchgate.netresearchgate.net |

| σ-bonded mercury acetylides | Intermediate for alkyne hydration | researchgate.netacs.org |

Phenylmercuric compounds have found application as catalysts in polymerization reactions, facilitating their incorporation into the chemistry of macromolecular structures.

Polyurethanes: Phenylmercury compounds act as catalysts in the manufacturing of certain polyurethanes. softbeam.net They are highly efficient at promoting the urethane-forming reaction between an isocyanate and a polyol. l-i.co.uk

Polyimides: this compound has been documented as a catalyst for the preparation of imides, which are precursors to polyimides. For instance, it catalyzes the reaction between phthalic acid anhydride (B1165640) and phenyl isocyanate to form N-phenylphthalimide. google.com

While often acting as catalysts that may not be permanently incorporated, their role is crucial in the synthesis of these polymer systems. Research also indicates that mercury compounds have been used more broadly as stabilizers or catalysts in various plastics, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polystyrene (PS), polyurethane (PU), and polyvinyl chloride (PVC). researchgate.net

Alternative Synthetic Routes to Organomercurial Species Precursors

Beyond the direct mercuration of benzene, several alternative synthetic routes exist for the formation of organomercurial species that can serve as precursors to this compound or related compounds. These methods often provide pathways to arylmercuric compounds under different reaction conditions or from different starting materials.

One of the most common alternative methods involves the use of Grignard reagents . Phenylmagnesium bromide, a readily prepared Grignard reagent, can react with mercuric halides, such as mercuric chloride, to form diphenylmercury (B1670734). wikiwand.com The reaction is typically carried out in an ethereal solvent like diethyl ether.

2 C₆H₅MgBr + HgCl₂ → (C₆H₅)₂Hg + 2 MgBrCl

Diphenylmercury can, in turn, be a precursor to other phenylmercuric compounds. For instance, it can undergo a redistribution reaction with mercuric salts to yield phenylmercuric salts.

Another significant alternative is transmetalation , where a phenyl group is transferred from a less electronegative metal to mercury. A notable example is the reaction of phenylboronic acid with mercuric chloride in an aqueous solution, which yields phenylmercuric chloride. scispace.com This reaction proceeds through the hydroxyboronate ion and has been shown to be an effective method for creating the C-Hg bond. scispace.com

C₆H₅B(OH)₂ + HgCl₂ + H₂O → C₆H₅HgCl + B(OH)₃ + HCl

Palladium-catalyzed cross-coupling reactions also represent a modern approach to forming C-Hg bonds. For example, arylboronic acids can react with arylmercuric acetates in the presence of a palladium catalyst to form biaryl compounds, but under certain conditions, these reactions can be directed to produce specific organomercury compounds. semanticscholar.org Research has also demonstrated the redox-transmetalation between azapalladacycles and metallic mercury, leading to the formation of organomercuric chlorides. acs.org

The Sandmeyer reaction provides a pathway to arylmercuric halides from aryl diazonium salts. wikipedia.org While the classical Sandmeyer reaction is used to synthesize aryl halides, a variation of this reaction can be employed to prepare organomercury compounds. By treating an aryl diazonium salt with a mercury(II) salt in the presence of a reducing agent like copper powder, an arylmercuric halide can be formed. wikiwand.com For example, treatment of a benzenediazonium (B1195382) salt with mercuric chloride and copper can yield phenylmercuric chloride.

The following table summarizes some of these alternative synthetic routes to precursors of phenylmercuric compounds.

| Synthetic Route | Precursors | Reagents | Solvent | Product |

| Grignard Reaction | Phenylmagnesium Bromide, Mercuric Chloride | - | Diethyl Ether | Diphenylmercury |

| Transmetalation | Phenylboronic Acid, Mercuric Chloride | Water | Aqueous | Phenylmercuric Chloride |

| Sandmeyer-type Reaction | Benzenediazonium Salt, Mercuric Chloride | Copper Powder | - | Phenylmercuric Chloride |

Chemical Reactivity and Reaction Mechanisms of Phenylmercuric Hydroxide

Coordination Chemistry of the Mercury Center

The mercury center in phenylmercuric hydroxide (B78521) is a focal point for a variety of coordination interactions, readily participating in ligand exchange and forming stable complexes with a range of donor molecules. These reactions are fundamental to its chemical behavior and are often the initial steps in more complex transformations.

Ligand Exchange Reactions

Ligand exchange, or substitution, is a characteristic reaction of phenylmercuric hydroxide, where the hydroxide group is replaced by other ligands. chemguide.co.uk These reactions are crucial for the synthesis of various phenylmercury (B1218190) derivatives. The general nature of these substitutions allows for the introduction of a wide array of functional groups, tailoring the properties of the resulting organomercury compound. libretexts.org

For instance, the reaction of this compound with various acids readily yields the corresponding phenylmercuric salts. This simple acid-base neutralization provides a convenient route to phenylmercury compounds with different anionic ligands. The ease of these reactions highlights the lability of the mercury-hydroxide bond.

The substitution is not limited to simple anions. More complex chelating ligands can also displace the hydroxide group. The stability of the resulting complexes is highly dependent on the nature of the donor atoms involved in the coordination. researchgate.net Complexes containing one or more mercury-sulfur bonds are generally the most stable. researchgate.net

Table 1: Examples of Ligand Exchange Reactions with this compound

| Reactant | Product | Reaction Type |

| Acetic Acid | Phenylmercuric Acetate (B1210297) | Neutralization |

| Thiols (R-SH) | Phenylmercuric Thiolates (PhHgSR) | Substitution |

| Isocyanates | 1:1 Adducts | Addition/Substitution |

This table provides illustrative examples of the types of ligand exchange reactions that this compound undergoes.

Complex Formation with Various Donors

This compound and its derivatives act as Lewis acids, forming coordination complexes with a variety of Lewis basic donor ligands. These donors are typically atoms with lone pairs of electrons, such as nitrogen, sulfur, and oxygen. alfa-chemistry.comalfa-chemistry.comajol.infocore.ac.uk

Sulfur Donors: The phenylmercury cation has a strong affinity for soft donor atoms like sulfur, leading to the formation of highly stable complexes. alfa-chemistry.com Thiolates, dithiocarbamates, and thiohydrazones are examples of sulfur-containing ligands that readily react with phenylmercury compounds to form robust Hg-S bonds. researchgate.netdu.ac.in X-ray crystallographic studies of these complexes often reveal a linear S-Hg-Ph core, but intermolecular Hg---S interactions can lead to the formation of supramolecular structures. du.ac.in The pronounced stability of these sulfur complexes is a key feature of mercury's coordination chemistry.

Oxygen Donors: While the affinity for oxygen donors is generally less than for sulfur, this compound can form complexes with various oxygen-containing ligands. These include carboxylates, alkoxides, and acetylacetonates (B15086760). nih.gov For example, the reaction of this compound with metal acetylacetonates can lead to the formation of complex adducts where the oxygen atoms of the acetylacetonate (B107027) and the bridging oxygen of bis(phenylmercuric) oxide coordinate to the metal center.

Organometallic Reaction Pathways

The reactivity of this compound extends beyond simple coordination chemistry, encompassing a range of organometallic transformations. These pathways involve the making and breaking of metal-carbon bonds and are central to the synthetic utility and decomposition of this compound.

Transmetalation Reactions Involving this compound

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. thieme-connect.de Organomercury compounds, including phenylmercuric derivatives, are effective reagents in these reactions, allowing for the synthesis of a variety of other organometallic compounds. thieme-connect.dewikipedia.org

A notable example is the reaction of diphenylmercury (B1670734) (often formed in situ from phenylmercuric salts) with aluminum to produce triphenylaluminium. wikipedia.org This reaction demonstrates the transfer of the phenyl group from the less electropositive mercury to the more electropositive aluminum. wikipedia.org

Furthermore, palladium-catalyzed cross-coupling reactions can utilize organomercurials to form new carbon-carbon bonds. wikipedia.org Carbonylation reactions, where a carbonyl group is inserted into the mercury-carbon bond, often proceed via a transmetalation step involving a palladium catalyst. core.ac.uk These reactions are valuable for the synthesis of carboxylic acids, esters, and ketones under mild conditions. core.ac.uk

Cleavage of the Mercury-Carbon Bond

The mercury-carbon bond in phenylmercuric compounds, while relatively stable compared to many other organometallics, can be cleaved under various conditions. ohans.com This cleavage can occur through several mechanisms, including photochemical, thermal, and chemical pathways.

Photochemical Cleavage: Phenylmercuric salts dissolved in water can undergo photochemical decomposition upon exposure to sunlight. epa.gov This process involves the cleavage of the mercury-carbon bond, leading to the formation of mercurous salts and phenyl radicals. epa.gov The quantum yield for this decomposition is significant, suggesting that photolysis can be an important degradation pathway under certain environmental conditions. epa.gov

Symmetrization Reactions: A common reaction pathway for organomercury compounds of the type RHgX is symmetrization, which results in the formation of a diorganomercury compound (R₂Hg) and a mercury(II) salt (HgX₂). In the context of this compound, this can be considered a form of Hg-C bond rearrangement. This process can be induced by various reagents, including ammonia (B1221849) and certain transition metal complexes. For instance, the reaction of this compound with nickel(II) or cobalt(II) acetylacetonates can lead to the formation of diphenylmercury and mercuric oxide. osti.gov The study of these reactions has provided insight into the mechanisms of bond cleavage and formation at the mercury center. rsc.orgresearchgate.net

Redox Chemistry and Oxidation States

The chemistry of mercury is dominated by the Hg(0), Hg(I), and Hg(II) oxidation states. libretexts.org this compound contains mercury in the +2 oxidation state. The redox chemistry of this compound involves reactions that lead to a change in this oxidation state.

Organomercury compounds can be reduced to elemental mercury (Hg(0)). Conversely, while less common for the phenylmercury cation itself, oxidation can occur at the organic ligand or the metal center under specific conditions. The electrochemical potentials for the oxidation and reduction of organomercury compounds are key parameters that influence their reactivity, particularly in symmetrization reactions. osti.gov It has been proposed that organomercury compounds that are easily oxidized and easily reduced are also readily symmetrized. osti.gov

In biological systems, the metabolism of phenylmercury compounds involves the cleavage of the Hg-C bond and the release of inorganic divalent mercury (Hg²⁺). industrialchemicals.gov.au This transformation is a critical aspect of its toxicology and demonstrates a biologically mediated redox process.

Oxidation and Reduction Potentials

Detailed quantitative data on the specific oxidation and reduction potentials of this compound are not extensively available in the provided search results. However, the reactivity of organomercury compounds in redox reactions is a known phenomenon. For instance, the reduction of related phenylmercury compounds at a mercury cathode has been studied, indicating their susceptibility to electrochemical reduction. rsc.org The electrochemical behavior of similar compounds, such as phenylmercuric acetate, has also been investigated, which can provide insights into the redox properties of the phenylmercury cation. psu.edu

Reactions with Oxidizing and Reducing Agents

This compound is known to be incompatible with strong oxidizing agents. pfaltzandbauer.comchemservice.com Reactions with these agents can lead to the decomposition of the compound. Conversely, it can react with reducing agents. pnas.org For example, the reaction of this compound with sulfhydryl groups, which are reducing in nature, forms stable mercaptides. pnas.org This reactivity is a hallmark of organomercurials and is utilized in various analytical and biochemical applications. The compound is also incompatible with reducing agents like lithium, sodium, aluminum, and their hydrides. nj.gov

Photochemical Reactivity and Degradation Mechanisms

This compound is susceptible to decomposition by light. softbeam.net Studies on the photolysis of phenylmercuric salts have shown that they undergo carbon-mercury bond cleavage upon exposure to sunlight. epa.gov The photodegradation of phenylmercury compounds can be influenced by factors such as pH and the presence of other substances. nih.gov

In aqueous solutions, the photolysis of phenylmercuric species results in the formation of phenyl radicals and mercury in a lower oxidation state. epa.gov The disappearance quantum yields for the photodecomposition of phenylmercury compounds have been determined to be around 0.24 and are largely independent of pH. epa.gov The process can lead to the formation of benzene (B151609) and inorganic mercury precipitates. epa.gov The presence of titanium dioxide (TiO2) can act as a photocatalyst, enhancing the degradation of phenylmercury compounds under UV-A irradiation. nih.govresearchgate.net This process involves the reduction of Hg(II) and the oxidation of the aromatic group, with phenol (B47542) and diphenylmercury identified as intermediates. nih.gov

| Photochemical Reaction Parameter | Finding |

| Disappearance Quantum Yield | 0.24 (pH-independent) epa.gov |

| Photolysis Half-life (Phenylmercuric Acetate) | 16 ± 2 hours miljodirektoratet.no |

| Primary Photolysis Products | Phenyl radicals, Mercurous salts epa.gov |

| Secondary Products (in organic media) | Benzene epa.gov |

| Secondary Products (in oxygen-free water) | Biphenyl epa.gov |

Thermal Decomposition Pathways

This compound is a non-combustible solid that will decompose upon heating, producing corrosive and potentially toxic fumes, including mercury oxides and carbon oxides. nih.govnoaa.govpfaltzandbauer.com While it does not burn, containers of this compound may explode when heated. nih.govnoaa.gov The decomposition can also be initiated by contact with incompatible materials. pfaltzandbauer.com

Advanced Analytical Methodologies for Phenylmercuric Hydroxide Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular structure and bonding within phenylmercuric hydroxide (B78521). Different spectroscopic techniques probe various aspects of the molecule, from nuclear spin states to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying organomercurial compounds in solution. While standard ¹H and ¹³C NMR provide information about the organic phenyl moiety, ¹⁹⁹Hg NMR is particularly insightful for directly probing the mercury center. nih.gov

The ¹⁹⁹Hg isotope possesses a nuclear spin of 1/2 and a natural abundance of nearly 17%, making it suitable for NMR studies. chemrxiv.orghuji.ac.il A key feature of ¹⁹⁹Hg NMR is its exceptionally wide chemical shift range, which can span thousands of parts per million (ppm), making it highly sensitive to the chemical environment around the mercury atom. nih.govchemrxiv.org This sensitivity allows for detailed elucidation of coordination chemistry. chemrxiv.org

In the ¹H NMR spectrum of a phenylmercury (B1218190) compound, the protons of the phenyl group exhibit coupling to the ¹⁹⁹Hg nucleus, which can provide structural information. nih.gov Similarly, in ¹³C NMR spectra, one-bond couplings to ¹⁹⁹Hg can be between 600 and 3000 Hz. huji.ac.il The hydroxide proton in phenylmercuric hydroxide is typically not observed in protic solvents like D₂O due to rapid exchange with the solvent. reddit.com

Chromatographic Separation and Quantification

Gas Chromatography (GC) Coupled with Mercury-Specific Detectors

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of organomercury compounds like this compound, GC is often coupled with mercury-specific detectors to achieve high selectivity and sensitivity. However, direct analysis of this compound by GC can be challenging due to its polarity and thermal lability. Derivatization is often a necessary step to convert it into a more volatile and stable form suitable for GC analysis.

Research has shown that phenylmercuric compounds can be converted to diphenylmercury (B1670734) and phenylmercuric chloride upon injection into a gas chromatograph. nih.gov This transformation needs to be carefully controlled and accounted for in quantitative analysis. The choice of the detector is crucial for the specific detection of mercury-containing compounds amidst complex sample matrices.

Common mercury-specific detectors used in conjunction with GC include:

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES): This detector atomizes the eluting compounds in a high-energy plasma and measures the characteristic atomic emission of mercury. It offers excellent sensitivity and selectivity.

Atomic Fluorescence Spectrometry (AFS): AFS provides high sensitivity and is less prone to spectral interferences compared to atomic absorption spectrometry.

Mass Spectrometry (MS): GC-MS allows for the identification and quantification of compounds based on their mass-to-charge ratio, providing structural information and high specificity. copernicus.org

The selection of the appropriate GC column and temperature programming is also critical to achieve optimal separation of the derivatized phenylmercuric species from other sample components.

| Parameter | Description | Relevance to this compound Analysis |

| Derivatization | Chemical modification to increase volatility and thermal stability. | Essential for converting this compound into a form suitable for GC analysis. |

| GC Column | Stationary phase that separates compounds based on their physicochemical properties. | Choice of column impacts the resolution and separation efficiency of the derivatized analyte. |

| Detector | Device that measures the eluting compounds. | Mercury-specific detectors (MIP-AES, AFS, MS) provide the necessary selectivity and sensitivity. |

| Temperature Program | Controlled variation of the column temperature during analysis. | Optimizes the separation of analytes with different boiling points. |

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is a versatile separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound, often without the need for derivatization. shimadzu.combasicmedicalkey.comboomer.org HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. shimadzu.com

For the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. boomer.org The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle size columns can lead to faster analysis times and higher resolution. eag.comsigmaaldrich.com

Detection in HPLC for this compound can be achieved using various detectors:

UV-Vis Detector: this compound exhibits absorbance in the ultraviolet-visible region, allowing for its detection and quantification.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Coupling HPLC with ICP-MS provides an element-specific detection method with extremely low detection limits, enabling the sensitive quantification of mercury in the separated phenylmercuric species.

Cold Vapor Atomic Fluorescence Spectrometry (CVAFS): Similar to its use in GC, CVAFS can be interfaced with HPLC to provide highly sensitive and selective mercury detection.

| HPLC Component | Function | Application in this compound Analysis |

| Pump | Delivers the mobile phase at a constant flow rate and high pressure. | Ensures reproducible retention times for accurate quantification. |

| Injector | Introduces the sample into the mobile phase stream. | Precise injection volumes are critical for quantitative analysis. |

| Column | Contains the stationary phase where separation occurs. | Reversed-phase columns are typically used for separating organomercury compounds. |

| Detector | Detects the separated analytes as they elute from the column. | UV-Vis, ICP-MS, and CVAFS are common detectors for this compound. |

Capillary Electrophoresis for Speciation Studies

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govnih.govdioxin20xx.org It is particularly useful for the speciation of different organomercury compounds, including phenylmercury species, in various samples. nih.gov CE offers advantages such as high separation efficiency, low sample and reagent consumption, and short analysis times. dioxin20xx.org

In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, different ions migrate at different velocities, leading to their separation. For the analysis of organomercury compounds, complexing agents are often added to the electrolyte to enhance separation and detection. nih.gov

Several detection methods can be coupled with CE for the analysis of this compound:

UV Detection: Similar to HPLC, UV detection can be used for the direct detection of phenylmercury species. dioxin20xx.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The coupling of CE with ICP-MS provides a highly sensitive and element-specific detection system for mercury speciation. researchgate.net

Atomic Fluorescence Spectrometry (AFS): CE-AFS is another sensitive technique for the determination of organomercury compounds. dioxin20xx.org

Recent developments in CE for organomercury analysis include online preconcentration techniques, such as large-volume sample stacking, to improve detection limits. nih.gov

| CE Parameter | Influence on Separation |

| Applied Voltage | Higher voltages generally lead to faster separations and sharper peaks. |

| Buffer pH | Affects the charge of the analyte and the electroosmotic flow, thus influencing migration time. |

| Buffer Concentration | Higher concentrations can reduce electroosmotic flow and improve resolution but may increase analysis time. |

| Capillary Dimensions | Longer and narrower capillaries provide better resolution but longer analysis times. |

Electrochemical Detection and Sensing Strategies

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of this compound. These techniques are based on the measurement of electrical properties such as current or potential, which are related to the concentration of the analyte.

Voltammetric Methods for this compound Analysis

Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. libretexts.orglibretexts.org Anodic stripping voltammetry (ASV) is a particularly sensitive voltammetric technique that can be used for the determination of trace levels of mercury. libretexts.orgmdpi.combrown.edu The method involves a preconcentration step where mercury is deposited onto the working electrode, followed by a stripping step where the accumulated mercury is oxidized, generating a current signal proportional to its concentration. libretexts.org

While ASV is highly sensitive for inorganic mercury, its application to organomercury compounds like this compound may require a digestion step to convert the organomercury to an inorganic form prior to analysis. The choice of the working electrode material, such as gold or modified carbon electrodes, is crucial for the selective and sensitive detection of mercury. mdpi.com

Development of Selective this compound Sensors

The development of selective sensors for the rapid and on-site detection of this compound is an active area of research. These sensors are designed to provide a specific response in the presence of the target analyte. Optical sensors, for example, can be designed with a receptor unit that selectively binds to mercury(II) ions, leading to a change in the optical properties of the sensor, such as color or fluorescence. rsc.org While much of the sensor development has focused on inorganic mercury, the design principles can be adapted for the selective recognition of the phenylmercuric moiety.

Electrochemical sensors based on modified electrodes also show promise for the selective detection of this compound. The surface of the electrode can be functionalized with specific ligands or nanomaterials that have a high affinity for the phenylmercuric group, enhancing the selectivity and sensitivity of the sensor.

Atomic Spectrometry for Mercury Quantification in Environmental Matrices

Atomic spectrometry techniques are fundamental for the quantification of total mercury in environmental samples, which is a crucial first step in assessing potential contamination with compounds like this compound. These methods involve the atomization of the sample, followed by the measurement of the absorption or emission of radiation by the mercury atoms.

Commonly used atomic spectrometry techniques for mercury quantification include:

Cold Vapor Atomic Absorption Spectrometry (CVAAS): This is a widely used technique for the determination of total mercury. nih.govepa.gov In CVAAS, mercury in the sample is reduced to its elemental form and then carried by a stream of gas into an absorption cell where its absorbance at 253.7 nm is measured. nih.gov

Cold Vapor Atomic Fluorescence Spectrometry (CVAFS): CVAFS is an even more sensitive technique than CVAAS and is capable of detecting mercury at ultra-trace levels. olympianwatertesting.compacelabs.com It measures the fluorescence emitted by mercury atoms after excitation by a light source. olympianwatertesting.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive and multi-elemental technique that can be used for the accurate quantification of total mercury in a wide range of environmental matrices. olympianwatertesting.com

Direct Mercury Analysis by Thermal Decomposition: This technique involves heating the sample to release mercury vapor, which is then quantified by atomic absorption. It requires minimal sample preparation.

These atomic spectrometry methods provide the total mercury concentration in a sample. To determine the concentration of this compound specifically, they must be preceded by a separation technique like HPLC or GC.

| Technique | Principle | Typical Detection Limit |

| CVAAS | Measurement of light absorption by elemental mercury vapor. | µg/kg range. nih.gov |

| CVAFS | Measurement of fluorescence from excited mercury atoms. | ng/L to pg/L range. pacelabs.com |

| ICP-MS | Mass spectrometric detection of mercury ions generated in a plasma. | ng/L range. olympianwatertesting.com |

| Direct Mercury Analysis | Thermal decomposition followed by atomic absorption. | ng/kg range. |

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry is a well-established analytical technique used for determining the elemental composition of a sample. The fundamental principle of AAS involves the absorption of light by free atoms in a gaseous state. unt.edu For the analysis of mercury-containing compounds like this compound, the Cold Vapor Atomic Absorption Spectrometry (CVAAS) variation is most commonly employed due to mercury's unique property of having a significant vapor pressure at room temperature.

In a typical CVAAS setup for organomercury analysis, the sample undergoes a pre-treatment or digestion step to break down the molecule and liberate the mercury atoms. This often involves a strong acid digestion, sometimes assisted by heat or microwave radiation, to convert the organomercury into inorganic mercury ions (Hg²⁺). Subsequently, a reducing agent, such as stannous chloride, is added to the solution to reduce the Hg²⁺ ions to elemental mercury (Hg⁰). usda.gov

An inert gas is then bubbled through the solution, purging the volatile elemental mercury vapor into a sample cell placed in the light path of the atomic absorption spectrophotometer. A mercury lamp emits light at a specific wavelength (253.7 nm) that is characteristic of mercury's atomic absorption. The amount of light absorbed by the mercury atoms in the cell is directly proportional to the concentration of mercury in the original sample, following the Lambert-Beer law. unt.edu

To improve detection limits and minimize noise, various strategies are employed. These can include using high-intensity light sources like electrodeless discharge lamps (EDLs) and implementing background correction techniques to account for non-specific absorption from other molecules or particles in the sample matrix. lambda-at.com For some organomercury compounds, thermal desorption from a gold column after amalgamation can be used as a preconcentration step, although this may present challenges like memory effects where not all mercury is released in a single desorption. rsc.org

The table below summarizes findings from studies on the analysis of mercury and related compounds using AAS, illustrating typical performance metrics.

| Analyte/Compound | AAS Technique | Sample Matrix | Digestion/Preparation Method | Limit of Detection (LOD) |

| Cadmium (Cd) | Flame-AAS | Red Chili Pepper | Not specified | 0.022 µg/mL |

| Lead (Pb) | Flame-AAS | Red Chili Pepper | Not specified | 0.0594 µg/mL |

| Mercury (Hg) | Mercury Analyzer | Red Chili Pepper | Not specified | 1.77 µg/mL |

| Inorganic Mercury | ICP-OES* | Soil, Digestate, Waste | Microwave-assisted aqua regia digestion | 0.03 mg/kg (at 184.9 nm) |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per quadrillion. Its power lies in its ability to not only quantify the total amount of an element but also to perform speciation analysis when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC). americanlaboratory.comthermofisher.com Speciation is critical for toxicological and environmental assessments, as the toxicity of an element heavily depends on its chemical form. americanlaboratory.com

The analysis of this compound by HPLC-ICP-MS involves several steps. First, the sample is prepared, which might involve dissolution in a suitable solvent or an extraction procedure to isolate the mercury compounds. The prepared sample is then injected into an HPLC system. The HPLC column separates the different chemical species present in the sample based on their physical and chemical properties. As the separated compounds, including phenylmercury, elute from the column, they are introduced directly into the ICP-MS system.

Inside the ICP-MS, the sample is nebulized into a fine aerosol and passed into a high-temperature argon plasma (around 6,000-10,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the compounds. The resulting positive ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector, typically an electron multiplier, counts the ions for a specific mass, providing a signal that is proportional to the concentration of the element in the original sample. nih.gov

This hyphenated technique (HPLC-ICP-MS) allows for the individual identification and quantification of different mercury species, such as inorganic mercury (Hg²⁺), methylmercury (B97897) (MeHg), ethylmercury (EtHg), and phenylmercury (PhHg). researchgate.net Research has demonstrated the successful application of HPLC-ICP-MS for mercury speciation in various matrices, achieving very low detection limits.

The following table presents research findings on the detection of various mercury species using ICP-MS and related hyphenated techniques.

| Analyte Species | Analytical Method | Sample Matrix | Limit of Detection (LOD) |

| Phenylmercury (PhHg) | HPLC-ICP-MS | Not specified | 32 ng/L |

| Inorganic Mercury (Hg(II)) | HPLC-ICP-MS | Not specified | 4 ng/L |

| Methylmercury (MeHg) | HPLC-ICP-MS | Not specified | 3 ng/L |

| Ethylmercury (EtHg) | HPLC-ICP-MS | Not specified | 5 ng/L |

| Methylmercury (MeHg) | SPME-ICP-MS (Headspace) | Clean Solutions | 0.2 ng/mL |

*Data compiled from studies focusing on the speciation of organomercury compounds. researchgate.netrsc.org

Environmental Chemistry and Geochemical Cycling of Phenylmercuric Hydroxide

Environmental Transformation Pathways

The transformation of phenylmercuric hydroxide (B78521) in the environment is a critical aspect of its geochemical cycle, involving processes that can alter its chemical form, mobility, and toxicity. These pathways include degradation by sunlight and microbial activity.

Photodegradation, or the breakdown of compounds by light, is a significant transformation pathway for many organomercury compounds. While direct photolysis studies on phenylmercuric hydroxide are not extensively detailed in the available literature, the behavior of closely related phenylmercury (B1218190) salts, such as phenylmercuric acetate (B1210297) (PMA) and phenylmercuric chloride (PMC), provides strong evidence for its susceptibility to photochemical transformation.

In aquatic environments, phenylmercury compounds absorb light within the environmental spectrum, which can lead to the cleavage of the carbon-mercury bond. nih.gov The primary products of this photolytic degradation are typically inorganic mercury and benzene (B151609), along with other organic byproducts. For instance, the UV/TiO2 photocatalysis of phenylmercury salts in aqueous solutions results in the removal of Hg(II) from the solution and the partial mineralization of the organic portion of the molecule. nih.gov Phenol (B47542) has been identified as a product in the photocatalysis of both PMA and PMC. nih.gov The rate of photodegradation can be influenced by various environmental factors, including water clarity, the presence of photosensitizing substances like dissolved organic matter, and pH.

In the atmosphere, phenylmercuric compounds, if present in the particulate phase, may also undergo direct photolysis. nih.gov This process would contribute to the atmospheric cycling of mercury by transforming organomercury species into more volatile or depositable forms.

Table 1: Summary of Phenylmercury Photodegradation

| Phenylmercury Compound | Environment | Key Process | Primary Products | Influencing Factors |

|---|---|---|---|---|

| Phenylmercuric Acetate (PMA) | Aquatic | UV/TiO2 Photocatalysis | Metallic Hg, Phenol | Oxygen presence, pH |

| Phenylmercuric Chloride (PMC) | Aquatic | UV/TiO2 Photocatalysis | Hg(0), Hg₂(Cl)₂, Phenol | Oxygen presence |

Microbial activity plays a crucial role in the biogeochemical cycling of mercury and its compounds. Mercury-resistant bacteria have evolved mechanisms to detoxify their environment, which include the degradation of organomercury compounds.

Studies on phenylmercuric acetate (PMA) have demonstrated that selected cultures of mercury-resistant bacteria can degrade this compound. nih.gov The primary chemical transformation involves the cleavage of the phenyl-mercury bond, resulting in the formation of elemental mercury vapor and benzene. nih.gov This process is a form of detoxification for the microorganisms, as elemental mercury is less toxic to them and can be volatilized out of their immediate environment. This microbial degradation has been observed in various bacterial species, including those from the genera Pseudomonas, Arthrobacter, Escherichia, Flavobacterium, and Vibrio. nih.gov

Given the structural similarity between phenylmercuric acetate and this compound, it is highly probable that PMOH undergoes a similar microbial degradation pathway. This biotransformation is a key step in the cycling of phenylmercury in soils and sediments, converting it into a more mobile and volatile form of mercury (elemental mercury) and a common organic pollutant (benzene). It has also been reported that algae in freshwater can contribute to the degradation of phenylmercury. nih.gov

Sorption, Desorption, and Leaching Dynamics in Environmental Compartments

The mobility of this compound in the environment is largely controlled by its interaction with solid phases such as soil and sediment. Sorption, desorption, and leaching are the key processes that determine its distribution between solid and aqueous phases.

Phenylmercuric compounds exhibit a strong affinity for both soil organic matter and clay minerals. tandfonline.com Studies on phenylmercuric acetate have shown that a significant percentage of the compound is adsorbed by soil, with both the organic and mineral fractions contributing to this retention. tandfonline.com

The sorption of phenylmercuric species is pH-dependent. At higher pH values (above 7), the concentration of phenylmercuric cations decreases due to the formation of this compound, which has a very small ionization constant. tandfonline.com This can lead to a decrease in adsorption. Conversely, in acidic conditions, competition with hydronium ions for binding sites on clay minerals can also reduce mercury adsorption. tandfonline.com Clay minerals like montmorillonite (B579905) can strongly adsorb phenylmercuric molecules and ions in their interlamellar spaces, which limits their leachability. tandfonline.com

Table 2: Factors Influencing Sorption of Phenylmercury Compounds in Soil

| Soil Component | Interaction | Effect on Sorption |

|---|---|---|

| Organic Matter | Adsorption | High sorption capacity |

| Clay Minerals (e.g., Montmorillonite) | Adsorption, Interlamellar fixation | Strong sorption, reduced mobility |

The mobility of this compound in both aqueous and terrestrial systems is generally low due to its strong sorption to soils and sediments. tandfonline.com The phenylmercuric cation is expected to adsorb strongly to organic matter and clay, more so than its neutral counterpart, which would significantly limit its movement through the soil profile. nih.gov

Leaching, the process by which dissolved substances are transported downward through the soil with percolating water, is therefore not considered a major transport pathway for this compound in most soil types. The potential for leaching would be higher in sandy soils with low organic matter and clay content. The strong binding to soil particles means that the primary mode of transport in terrestrial systems is likely to be through erosion of contaminated soil particles. In aquatic systems, it will be predominantly associated with suspended sediments.

Volatilization and Atmospheric Transport Mechanisms

Volatilization, the process of a substance converting to a gaseous or vapor state, can be a significant pathway for the environmental distribution of some mercury species. For this compound, volatilization can occur through two main mechanisms: direct volatilization of the compound itself and volatilization of its degradation products.

The direct volatilization of undissociated this compound is not expected to be a major fate process, as it is a salt and exists predominantly in a dissociated or solid form under typical environmental conditions. nih.gov

A more significant pathway for the atmospheric release of mercury from this compound contamination is through the volatilization of its microbial degradation product, elemental mercury. As discussed in section 5.1.2, mercury-resistant bacteria can reduce the phenylmercuric cation to elemental mercury, which is volatile and can be released from soils and water surfaces into the atmosphere. nih.gov

Once in the atmosphere, elemental mercury can undergo long-range transport. It can be oxidized to inorganic mercury species and subsequently deposited to terrestrial and aquatic ecosystems through wet and dry deposition, contributing to the global mercury cycle. nih.gov The atmospheric fate of any directly volatilized phenylmercuric compounds would likely involve deposition or photodegradation. nih.gov

Methylation and Demethylation Processes of Mercury in the Presence of this compound

The net production of highly toxic methylmercury (B97897) in the environment is determined by the balance between mercury methylation and demethylation processes. nih.gov While inorganic mercury is the primary substrate for methylation, the presence of organomercurials like this compound can influence these cycles.

Methylation:

The formation of methylmercury from inorganic mercury is predominantly a microbial process, primarily occurring in anoxic environments such as sediments and wetlands. nih.gov Sulfate-reducing bacteria (SRB) and iron-reducing bacteria have been identified as key players in this transformation. nih.gov While direct methylation of this compound is not a primary pathway, its degradation can release inorganic mercury (Hg(II)), which then becomes available for methylation.

Demethylation:

Demethylation, the process of converting methylmercury back to inorganic mercury, is a crucial detoxification mechanism in aquatic ecosystems. nih.gov This process can occur both biotically and abiotically.

Biotic Demethylation: Microorganisms play a significant role in demethylation. nih.gov Bacteria possessing the mercury resistance (mer) operon can detoxify their environment by breaking down organomercurials. researchgate.net The merB gene codes for the enzyme organomercurial lyase, which cleaves the carbon-mercury bond in compounds like phenylmercury, releasing inorganic mercury. nih.gov This is followed by the reduction of Hg(II) to volatile elemental mercury (Hg(0)) by the mercuric reductase enzyme, encoded by the merA gene. nih.gov This process can be either oxidative, producing Hg(II), or reductive, producing Hg(0). researchgate.net

Abiotic Demethylation: Photodegradation is a significant abiotic pathway for the demethylation of organomercurials, especially in the surface layers of aquatic systems. mdpi.com Phenylmercury compounds can be broken down by sunlight, particularly UV radiation, leading to the formation of inorganic mercury and other products. mdpi.comnih.gov

The table below summarizes the key processes involved in mercury methylation and demethylation that are relevant to the environmental fate of this compound.

| Process | Description | Key Factors |

| Biotic Methylation | Microbial conversion of inorganic mercury to methylmercury. | Sulfate-reducing bacteria, iron-reducing bacteria, anoxic conditions. nih.gov |

| Abiotic Methylation | Chemical methylation of inorganic mercury by methyl donors. | Presence of organic matter. facetsjournal.com |

| Biotic Demethylation | Microbial breakdown of organomercurials to inorganic mercury. | Mercury-resistant bacteria with the mer operon (merA, merB). researchgate.net |

| Abiotic Demethylation (Photodegradation) | Breakdown of organomercurials by sunlight. | UV radiation, presence in surface waters. mdpi.com |

Distribution and Speciation in Natural Waters and Sediments

The distribution and chemical form (speciation) of this compound in natural waters and sediments are influenced by a variety of environmental factors, including pH, redox potential, and the presence of complexing agents.

Natural Waters:

In aqueous environments, phenylmercuric compounds can exist in various forms depending on the water chemistry. epa.gov this compound is expected to dissociate, and the phenylmercury cation (C₆H₅Hg⁺) can form complexes with various inorganic and organic ligands present in the water. The solubility and mobility of these species will dictate their transport in aquatic systems. Due to past use as fungicides and biocides, contamination of surface waters with organomercurials has been a concern. epa.govnih.gov

Sediments:

Sediments are a major sink for mercury in aquatic systems. sfu.ca Phenylmercuric compounds, like other organomercurials, can be adsorbed onto sediment particles, leading to their accumulation over time. nih.gov The speciation of mercury in sediments is complex and includes inorganic mercury, methylmercury, and other organomercurial forms. nih.gov The redox conditions within the sediment layers play a critical role in determining the fate of these compounds. In anoxic sediments, conditions are favorable for microbial activity that can lead to the degradation of this compound and the subsequent methylation of the released inorganic mercury. nih.gov

The following table illustrates typical concentrations of total mercury and methylmercury found in river sediments, which can provide context for the potential accumulation of organomercurials like this compound in contaminated areas.

| Location | Total Mercury (ppm) | Methylmercury (as % of Total Hg) | Reference |

| River downstream of gold mining | 1.34 - 114.37 | Not specified | e3s-conferences.org |

| Stream near abandoned mercury mine | up to 5500 µg/g (5.5 ppm) | < 1% | unl.edu |

| Well-mixed estuarine sediments | Variable | 0.62% - 0.92% | sfu.ca |

Adsorption and Photo-induced Reactions on Particulate Matter

Interactions with particulate matter, including adsorption and photo-induced reactions, are critical processes that influence the transport and transformation of this compound in the environment.

Adsorption:

Phenylmercuric compounds can adsorb to suspended particulate matter in the water column and to soil and sediment particles. This adsorption is influenced by the chemical properties of both the phenylmercuric species and the particulate matter. Clay minerals, iron and manganese oxides, and organic matter are important components of particulate matter that can bind with organomercurials. nih.govresearchgate.net Adsorption to particles can reduce the concentration of dissolved this compound in the water column, but it also facilitates its transport and deposition in sediments.

Photo-induced Reactions:

Sunlight can induce chemical reactions that transform this compound, particularly when it is adsorbed to particulate matter. confex.com Photo-induced toxicity describes how certain environmental contaminants become more toxic when exposed to light. confex.com The photocatalytic degradation of phenylmercury has been demonstrated in the presence of titanium dioxide (TiO₂), a common mineral component of particulate matter. nih.gov This process involves the reduction of mercury and the oxidation of the phenyl group, leading to the formation of inorganic mercury, phenol, and diphenylmercury (B1670734) as intermediate products. nih.gov Such reactions can significantly alter the toxicity and bioavailability of the original compound. The degradation of polycyclic aromatic hydrocarbons on particulate matter through photocatalysis further illustrates the importance of this process for organic pollutants. mdpi.com

Interactions and Mechanisms of Action in Material Science and Industrial Processes

Preservative Chemistry and Material Protection

The efficacy of phenylmercuric hydroxide (B78521) as a preservative stems from its powerful antimicrobial properties. Its use in protecting materials is rooted in specific chemical interactions that disrupt essential life processes in microorganisms like fungi and bacteria.

The primary chemical mechanism by which phenylmercuric hydroxide inhibits microbial growth involves the cleavage of its carbon-mercury bond. This dissociation releases a reactive mercury species, Hg(II), which is highly toxic to microbial life. The phenyl group facilitates the compound's transport into the microbial cell. Once inside, the organometallic bond breaks, and the mercuric ion becomes available to interact with vital cellular components. This biocidal action prevents the proliferation of microorganisms on the surface of treated materials, thereby averting biodeterioration.

At the molecular level, the toxicity of the mercuric ion (Hg(II)) released from this compound is primarily due to its extremely high affinity for sulfhydryl (-SH) groups. These groups are present in the amino acid cysteine, a crucial component of a vast number of enzymes and structural proteins in microbial cells.

The interaction can be represented as follows: Protein-SH + C₆H₅Hg⁺ → Protein-S-Hg-C₆H₅ + H⁺

This binding, often referred to as mercuration, forms strong and stable covalent bonds (mercaptides). The formation of these bonds alters the three-dimensional structure of proteins, including the active sites of enzymes. This structural change, or denaturation, inactivates the enzymes, disrupting critical metabolic pathways such as cellular respiration and nutrient transport. The widespread and indiscriminate inhibition of numerous enzymatic systems ultimately leads to the cessation of cellular function and microbial death.

| Target Molecule | Site of Interaction | Molecular-Level Effect | Consequence for Microorganism |

| Enzymes | Sulfhydryl (-SH) groups of cysteine residues | Formation of covalent mercaptide bonds | Inactivation of enzyme, disruption of metabolic pathways |

| Structural Proteins | Sulfhydryl (-SH) groups | Alteration of protein conformation | Loss of structural integrity of cell components |

| Cell Membrane Proteins | Thiol groups in transport proteins | Impairment of membrane function | Disruption of nutrient uptake and waste expulsion |

Antifouling Mechanisms in Coatings and Paints (chemical principles)

Phenylmercuric compounds have historically been incorporated into marine coatings and paints to prevent biofouling—the undesirable accumulation of microorganisms, plants, and algae on submerged surfaces. The chemical principle behind this application is the controlled release of a potent biocide.

The antifouling function of paints containing this compound relies on a process known as leaching. The compound is physically mixed into the paint matrix, which acts as a reservoir. When the painted surface is submerged in water, the organomercury compound slowly dissolves and leaches out from the coating into the immediate vicinity of the surface.

The rate of this leaching is a critical factor. It is governed by the solubility of the compound and the physical and chemical properties of the paint's binder or resin. The goal is to achieve a steady and controlled release rate that is high enough to maintain a toxic concentration of the biocide at the paint-water interface, yet slow enough to ensure the long-term effectiveness of the coating. The process creates a microscopic toxic layer that deters the settlement and growth of fouling organisms. As the biocide at the surface is depleted, more leaches out from the underlying paint layers, ideally providing continuous protection.

Biofilm formation is a critical early stage of the biofouling process, beginning with the attachment of bacteria to a surface, which then proliferate and secrete a protective matrix of extracellular polymeric substances (EPS). The primary antifouling mechanism of this compound is its potent, broad-spectrum toxicity, which prevents the initial stages of this process.

By leaching into the water, the compound kills bacteria and other microorganisms that attempt to attach to the coated surface. This immediate biocidal effect is the main deterrent to biofilm establishment. While some advanced antifouling agents work by specifically interfering with cell-to-cell communication (quorum sensing) or the production of EPS, the action of this compound is understood to be more direct. By eliminating the initial colonizers, it effectively prevents the subsequent steps of micro- and macro-fouling. Studies on the effects of mercury on established biofilms have shown it can alter the microbial community structure, indicating its toxicity to a wide range of biofilm-inhabiting organisms.

Catalytic Applications and Principles

Beyond its biocidal properties, this compound and related organomercury compounds serve as highly effective catalysts in specific industrial polymerization reactions, most notably in the production of polyurethanes.

Polyurethanes are synthesized through the reaction of a polyol with a diisocyanate. This reaction can be slow, and catalysts are required to achieve practical curing times and ensure the desired properties of the final polymer. Phenylmercuric compounds are particularly valued as catalysts in polyurethane coatings, adhesives, sealants, and elastomers (CASE) applications.

The key advantage of these mercury-based catalysts is their ability to provide a unique and desirable "reaction profile". zeromercury.org They typically exhibit an initial induction period where the reaction is slow, allowing ample time for mixing the components and applying or molding the material. zeromercury.org Following this delay, the catalyst promotes a rapid reaction, leading to a quick and complete cure of the product. zeromercury.org This catalytic action ensures that the mercury compound becomes incorporated into the final polymer structure. While effective, the use of mercury catalysts has been significantly reduced due to environmental and health concerns.

| Application Area | Reactants | Role of Phenylmercuric Catalyst | Key Advantage |

| Polyurethane Elastomers | Polyol + Diisocyanate | Accelerates the polymerization reaction | Provides a delayed onset of curing followed by a rapid reaction, allowing for processing flexibility. |

| Polyurethane Coatings | Polyol + Diisocyanate | Ensures complete and efficient curing of the coating | Contributes to the development of durable and high-performance finishes. |

| Polyurethane Sealants | Polyol + Diisocyanate | Controls the curing time | Allows for proper application and tooling before the sealant sets. |

This compound as a Catalyst or Co-catalyst in Organic Reactions

This compound has demonstrated notable efficacy as a catalyst in specific organic transformations, particularly in the hydration of alkynes. Research has highlighted its high selectivity for the hydration of nonconjugated terminal alkynes, yielding methyl ketones as the primary product. This selectivity is a key advantage, as it allows for predictable outcomes in complex molecular settings.

In addition to alkyne hydration, this compound serves as a catalyst in oxymercuration reactions of alkenes. These reactions proceed with high regioselectivity, adhering to Markovnikov's rule, where the hydroxyl group is added to the more substituted carbon of the double bond.

Furthermore, this compound has found industrial application as a catalyst in the formation of polyurethanes. In these polymerization reactions, it influences the reaction profile, often providing a desirable induction period followed by a rapid cure. This catalytic activity is crucial in controlling the viscosity buildup and pot life of the polyurethane system.

| Organic Reaction | Substrate | Product | Key Features of Catalysis |

|---|---|---|---|

| Alkyne Hydration | Nonconjugated terminal alkynes | Methyl ketones | High selectivity for terminal alkynes. |

| Oxymercuration | Alkenes | Alcohols | Follows Markovnikov's rule; avoids carbocation rearrangements. |

| Polyurethane Formation | Polyols and isocyanates | Polyurethanes | Provides a robust reaction profile with an initial induction period. zeromercury.org |

Mechanistic Investigations of Catalytic Pathways

The catalytic action of this compound in organic reactions is primarily attributed to the electrophilic character of the mercury(II) ion. Mechanistic studies have elucidated the pathways through which these transformations occur.

In the mercury(II)-catalyzed hydration of alkynes, the reaction is initiated by the electrophilic addition of the mercuric ion to the alkyne. This step forms a mercury-containing vinylic carbocation intermediate. Subsequently, a water molecule acts as a nucleophile, attacking the carbocation. This is followed by deprotonation to yield an organomercury enol. The final steps involve the substitution of mercury with a proton to form a neutral enol, which then undergoes keto-enol tautomerization to the more stable ketone product.

The mechanistic pathway for the oxymercuration of alkenes involves the formation of a mercurinium ion bridge. This three-membered ring intermediate is formed by the reaction of the alkene with the electrophilic mercury species. The bridged structure of the mercurinium ion is significant as it stabilizes the positive charge and prevents the carbocation from rearranging, a common issue in other acid-catalyzed hydration methods. libretexts.orglibretexts.orgchemistrysteps.com The subsequent nucleophilic attack by water occurs at the more substituted carbon, leading to the opening of the mercurinium ion bridge. A final deprotonation step yields the alcohol product.

| Reaction | Key Intermediate | Description of Mechanistic Pathway |

|---|---|---|

| Alkyne Hydration | Mercury-containing vinylic carbocation | Electrophilic addition of Hg2+ to the alkyne, followed by nucleophilic attack of water, deprotonation, and tautomerization. libretexts.org |

| Oxymercuration | Mercurinium ion bridge | Formation of a bridged intermediate prevents carbocation rearrangements, followed by nucleophilic attack by water at the more substituted carbon. libretexts.orglibretexts.orgchemistrysteps.com |

Computational and Theoretical Chemistry of Phenylmercuric Hydroxide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.